An In-depth Technical Guide to the Chemical Properties of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid
An In-depth Technical Guide to the Chemical Properties of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. The information is compiled from various public chemical databases and scientific literature. This document is intended to serve as a foundational resource, summarizing key molecular identifiers, physicochemical properties, and providing insights into its synthesis.
Core Chemical Properties
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a chiral carboxylic acid and ester, possesses a unique set of properties stemming from its specific stereochemistry and functional groups. While extensive experimental data for this particular enantiomer is limited, a combination of computed data and information on the racemic mixture provides a solid foundation for its characterization.
Data Presentation: Chemical and Physical Properties
The following tables summarize the key chemical identifiers and computed physicochemical properties for (S)-4-Methoxy-2-methyl-4-oxobutanoic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid | [1] |
| CAS Registry Number | 111266-27-4 | [1] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [2] |
| Canonical SMILES | CC(CC(=O)OC)C(=O)O | [2] |
| InChI Key | UVQYBUYGFBXQGO-BYPYZUCNSA-N | [1] |
| Synonyms | (S)-2-Methylsuccinic acid 4-methyl ester, (2S)-4-methoxy-2-methyl-4-oxo-butanoic acid | [2] |
Table 2: Physicochemical Properties
| Property | Value | Notes | Reference |
| Boiling Point | 241-242 °C at 760 mmHg | Data for the racemic mixture. | |
| Melting Point | Not available | Experimental data not found. | |
| Solubility | Slightly soluble in DMSO, Water (with heat), Methanol | ||
| XLogP3 | -0.2 | Computed | [3] |
| Hydrogen Bond Donor Count | 1 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 4 | Computed | [2] |
| Rotatable Bond Count | 3 | Computed | [2] |
Experimental Protocols
Asymmetric Synthesis of (S)-Dimethyl 2-Methylsuccinate via Ene-Reductase-Catalyzed Reduction
This protocol is adapted from the synthesis of (S)-dimethyl 2-methylsuccinate and can likely be modified for the synthesis of the mono-ester. The key is the selection of an appropriate starting material and enzyme.
Objective: To synthesize (S)-dimethyl 2-methylsuccinate with high enantiomeric excess using an ene-reductase.
Materials:
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Dimethyl mesaconate (or a suitable precursor for the mono-ester)
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Ene-reductase (e.g., SeER from Saccharomyces eubayanus)
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NADP⁺
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Sodium formate
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LbFDH (Formate Dehydrogenase from Lodderomyces beijerinckii)
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Potassium phosphate buffer (100 mM, pH 7.0)
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Petroleum ether
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Ethyl acetate
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Anhydrous Na₂SO₄
Procedure:
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Reaction Setup: In a 200 mL conical flask, combine dimethyl mesaconate (e.g., 3.95 g, 500 mM), NADP⁺ (0.5 mM), sodium formate (650 mM), SeER wet cells (2.5 g, 50 g/L), and LbFDH (2 U/mL) in a total volume of 50 mL of potassium phosphate buffer (100 mM, pH 7.0).
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Incubation: Shake the reaction mixture at 37 °C.
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pH Adjustment and Monitoring: Periodically monitor the pH of the reaction and adjust to 7.0 with 1 M HCl. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
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Quenching: Once the reaction has reached completion, quench the reaction by adding 1 M HCl.
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Extraction: Extract the reaction mixture three times with equal volumes of a petroleum ether and ethyl acetate mixture (v/v = 4/1).
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Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: The crude product can be further purified by column chromatography if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and its enantiomeric excess determined by chiral GC analysis.
Visualizations
Logical Relationship of Chemical Data
The following diagram illustrates the logical flow of information presented in this guide, starting from the basic identification of the molecule to its synthesis and potential, though currently unknown, biological functions.
Experimental Workflow: Asymmetric Synthesis
The diagram below outlines the general workflow for the asymmetric synthesis of a chiral succinate derivative, such as (S)-dimethyl 2-methylsuccinate, using an enzymatic reduction approach.
